4-(Z-Amino)-1-butanol
CAS No.: 17996-13-3
Cat. No.: VC21057414
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17996-13-3 |
---|---|
Molecular Formula | C12H17NO3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | benzyl N-(4-hydroxybutyl)carbamate |
Standard InChI | InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) |
Standard InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO |
Introduction
Nomenclature and Identification
4-(Z-Amino)-1-butanol can be identified through various systematic and common names, along with registry numbers and structural identifiers as shown in Table 1.
Table 1: Identification Parameters for 4-(Z-Amino)-1-butanol
Parameter | Value |
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CAS Registry Number | 17996-13-3 |
Molecular Formula | C₁₂H₁₇NO₃ |
Molecular Weight | 223.27 g/mol |
IUPAC Name | Benzyl N-(4-hydroxybutyl)carbamate |
Common Synonyms | Z-ABU(4)-OL; Z-NH-(CH₂)₄-OH; 4-(Cbz-amino)-1-butanol; N-Cbz-4-hydroxybutanamine |
InChI | InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) |
InChI Key | BNFLPFDVXGOHJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCO |
The compound has numerous synonyms in chemical literature, reflecting its widespread use across different research domains. The systematic IUPAC name provides a precise description of its structure, while the CAS registry number offers a unique identifier for database searches and regulatory documentation .
Physical and Chemical Properties
The physical and chemical properties of 4-(Z-Amino)-1-butanol determine its behavior in reactions, purification processes, and storage conditions. Table 2 summarizes these key properties.
Table 2: Physical and Chemical Properties of 4-(Z-Amino)-1-butanol
Property | Value |
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Physical State | Powder/Solid |
Melting Point | 81-84 °C |
Boiling Point | 397.1 °C at 760 mmHg |
Density | 1.127 g/cm³ |
Solubility | Soluble in organic solvents such as chloroform, dichloromethane; limited solubility in water |
Stability | Relatively stable under standard conditions |
Appearance | White to off-white powder |
The compound possesses a relatively high melting point, indicating significant intermolecular forces, likely hydrogen bonding between the hydroxyl and carbamate groups. Its solubility profile reflects its amphiphilic nature, with the hydrocarbon chain and benzyl group contributing to its organic solubility while the hydroxyl and carbamate functionalities allow for some interaction with polar solvents .
Synthesis Methods
Several synthetic routes can be employed to prepare 4-(Z-Amino)-1-butanol, typically involving protection of the amino group in 4-amino-1-butanol with the benzyloxycarbonyl (Z) group. The most common approaches are outlined below.
Direct Protection of 4-Amino-1-butanol
The most straightforward synthesis involves the reaction of 4-amino-1-butanol with benzyl chloroformate under basic conditions:
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4-Amino-1-butanol is dissolved in a mixture of water and a water-miscible organic solvent
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The pH is adjusted to approximately 8-9 with a base such as sodium bicarbonate
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Benzyl chloroformate is added dropwise at low temperature (0-5 °C)
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The reaction is allowed to warm to room temperature and stirred until completion
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The product is extracted, purified by crystallization or column chromatography, and characterized
From 4-Aminobutyraldehyde Derivatives
An alternative approach involves:
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Protection of the amino group in a 4-aminobutyraldehyde derivative
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Reduction of the aldehyde functionality to the corresponding alcohol
The synthesis of the precursor 4-amino-1-butanol itself can be achieved through various routes, including:
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Reduction of γ-aminobutyric acid or its derivatives
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Hydrolysis of N-(4-hydroxybutyl)phthalimide with sodium hydroxide at elevated temperatures
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Catalytic hydrogenation of appropriate nitrile or nitro compounds
A detailed synthesis procedure from a related compound involves:
"43.84 g of N-(8-hydroxybutyl)phthalimide was placed in a 250 ml three-necked flask, followed by addition of 200 ml of water and 16 g of solid sodium hydroxide. After mixing, the solution was heated to reflux at 100°C for 10 hours. The resulting mixture was cooled to room temperature, and the pH was adjusted to 10 with 6 mol/L hydrochloric acid. The solution was extracted twice with 100 ml portions of chloroform, washed with 50 ml of saturated sodium chloride solution, dried over anhydrous sodium sulfate, and processed to obtain 4-aminobutanol with 90.8% yield and 99.5% purity."
Applications and Uses
4-(Z-Amino)-1-butanol serves as a versatile building block in various fields of chemistry and pharmaceutical research. Its applications span multiple areas:
Organic Synthesis
The compound functions as an important intermediate in organic synthesis due to its bifunctional nature, containing both protected amino and free hydroxyl groups. This allows for selective transformations:
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The hydroxyl group can undergo oxidation, esterification, or etherification while the amino group remains protected
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The Z-protecting group can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal the amino functionality
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It serves as a precursor for the synthesis of complex molecules with defined stereochemistry
Peptide Chemistry
In peptide science, 4-(Z-Amino)-1-butanol is employed as:
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A spacer or linker in solid-phase peptide synthesis
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A building block for the preparation of modified amino acids
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A precursor for the synthesis of peptide mimetics with enhanced stability or bioavailability
Medicinal Chemistry
The compound has been explored for various pharmaceutical applications:
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As a precursor in the synthesis of drug candidates, particularly those targeting neurological disorders
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In the development of gamma-aminobutyric acid (GABA) analogues and derivatives
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For preparing compounds with potential activity in the central nervous system
Polymer Science
In polymer chemistry, 4-(Z-Amino)-1-butanol has been used:
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As a monomer for the preparation of polyesters and polyamides with specific properties
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In the synthesis of biodegradable polymers for drug delivery systems
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As a structural component in polymers designed for gene delivery applications
Chemical Reactivity and Functional Group Transformations
The reactivity of 4-(Z-Amino)-1-butanol is primarily determined by its hydroxyl group and the protected amino functionality. Understanding these reactions is essential for its application in synthesis.
Hydroxyl Group Reactions
The primary alcohol group can undergo typical transformations:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification with acid chlorides or anhydrides to form esters
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Conversion to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution
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Etherification under appropriate conditions
Carbamate (Z-protected amino) Group Reactions
The Z-protected amino group exhibits specific reactivity:
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Stability under acidic conditions, making it compatible with orthogonal protection strategies
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Removal by catalytic hydrogenation (H₂/Pd-C) to reveal the free amino group
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Removal by treatment with strong acids such as hydrogen bromide in acetic acid
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Compatibility with various reaction conditions, allowing selective manipulations of the hydroxyl group
Dual Functionality Reactions
The presence of both functional groups allows for:
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Intramolecular cyclization reactions under appropriate conditions
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Selective mono-protection or derivatization
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Sequential transformations for the synthesis of complex structures
Analytical Characterization
Various analytical techniques can be employed to characterize 4-(Z-Amino)-1-butanol, confirming its structure and purity.
Spectroscopic Analysis
Spectroscopic data provides valuable structural information:
NMR Spectroscopy
Characteristic signals in ¹H-NMR (400 MHz, CDCl₃) include:
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Aromatic protons of the benzyl group at δ 7.2-7.4 ppm
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Methylene protons adjacent to the carbamate oxygen at δ 5.0-5.1 ppm
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Hydroxyl proton (exchangeable) around δ 1.5-2.5 ppm
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Methylene protons adjacent to the hydroxyl group at approximately δ 3.5-3.7 ppm
Infrared Spectroscopy
Characteristic IR absorptions:
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O-H stretching around 3300-3400 cm⁻¹
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N-H stretching around 3300-3350 cm⁻¹
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C=O stretching of the carbamate group at approximately 1680-1700 cm⁻¹
Mass Spectrometry
Mass spectral data typically shows:
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Molecular ion peak at m/z 223
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Characteristic fragmentation patterns, including loss of the benzyl group and fragmentation of the alkyl chain
Chromatographic Analysis
Chromatographic techniques used for purity determination include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC), typically using silica gel with appropriate solvent systems
Comparison with Related Compounds
4-(Z-Amino)-1-butanol belongs to a family of related compounds with varying protecting groups and chain lengths. Understanding its position within this family helps contextualize its applications.
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